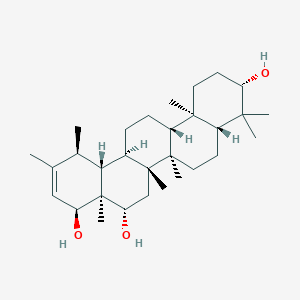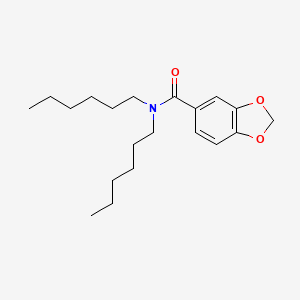
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopropane ring substituted with two chlorine atoms and a methyl group, attached to a cyclohexane ring through a carbohydrazide linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide typically involves multiple steps:
Formation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid: This can be achieved through the chlorination of 1-methylcyclopropanecarboxylic acid using chlorine gas under controlled conditions.
Conversion to the corresponding acid chloride: The 2,2-dichloro-1-methylcyclopropanecarboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction with cyclohexanecarbohydrazide: The acid chloride is then reacted with cyclohexanecarbohydrazide in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.
Substitution: Amines, thiols, polar solvents, room temperature to moderate heating.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide stands out due to its unique combination of a cyclopropane ring with a cyclohexane ring through a carbohydrazide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
304878-60-2 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-11(7-12(11,13)14)10(18)16-15-9(17)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RSMJHMCIIQRQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NNC(=O)C2CCCCC2 |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
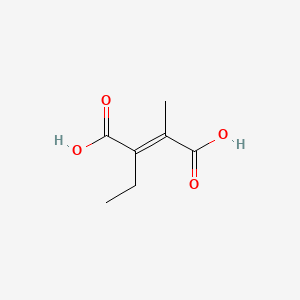
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
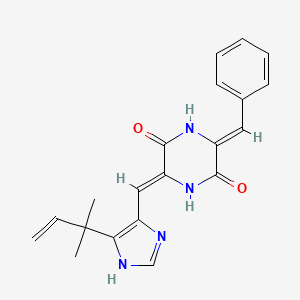
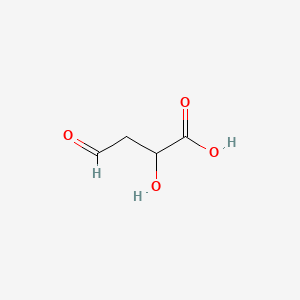
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
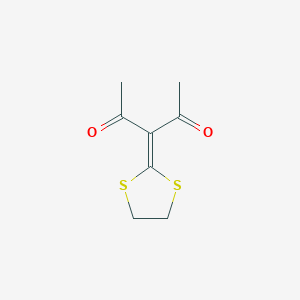
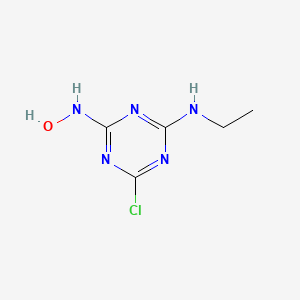
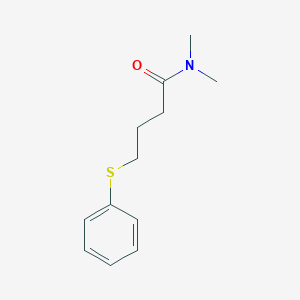
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
